4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound with a complex structure. Let’s break it down:
Core Structure: The compound consists of three main components
Preparation Methods
Synthetic Routes::
Heterocyclization Approach:
Multicomponent Reactions (MCRs):
- While not widely produced industrially, research laboratories often synthesize this compound for further investigations.
Chemical Reactions Analysis
Reactivity: The compound is susceptible to various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).
Medicine: Explored as a scaffold for drug development.
Industry: Limited applications due to its complexity.
Mechanism of Action
Targets: The compound likely interacts with enzymes, receptors, or other biomolecules due to its structural features.
Pathways: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: The combination of benzodioxin, triazole, and thione groups makes this compound unique.
Similar Compounds: Other triazole-based compounds, such as antifungal drugs and herbicides.
Properties
CAS No. |
878420-82-7 |
---|---|
Molecular Formula |
C16H12FN3O2S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12FN3O2S/c17-11-3-1-10(2-4-11)15-18-19-16(23)20(15)12-5-6-13-14(9-12)22-8-7-21-13/h1-6,9H,7-8H2,(H,19,23) |
InChI Key |
ZUPPEAAJSNIYNW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=CC=C(C=C4)F |
solubility |
43.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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